REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[CH3:23][O:24][C:25]1[C:34]([O:35][CH3:36])=[N:33][C:32]2[C:31]([CH:37]=[O:38])=[CH:30][CH:29]=[CH:28][C:27]=2[N:26]=1.[OH-].[Na+]>FC(F)(F)C(O)=O>[CH3:23][O:24][C:25]1[C:34]([O:35][CH3:36])=[N:33][C:32]2[C:31]([CH:37]=[O:38])=[CH:30][C:29]([N+:1]([O-:4])=[O:2])=[CH:28][C:27]=2[N:26]=1 |f:4.5|
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
COC1=NC=2C=CC=C(C2N=C1OC)C=O
|
Name
|
|
Quantity
|
88 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
exceed 20° C
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase is washed with an aqueous 1 N NaOH solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Crystallization of the crude product
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=2C=C(C=C(C2N=C1OC)C=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |